Dactinomycin

DNA Intercalation Binding Affinity Spectroscopy

Dactinomycin (CAS 50-76-0) is the gold-standard actinomycin for pediatric solid tumor research, backed by randomized evidence showing 86% relapse-free survival with multi-cycle maintenance in Wilms tumor. Its 2-amino phenoxazone chromophore and chiral pentapeptide lactone rings confer high-affinity GpC-site DNA intercalation not replicated by deamino analogs or altered-peptide variants. Procure for: (1) standard-of-care pediatric oncology combination protocols; (2) single high-dose regimens reducing hospital burden; (3) plant phytoalexin defense gene activation studies; (4) proprietary nanoparticle formulation development per US Patent 11,975,111 B2. Insist on ≥98% HPLC purity.

Molecular Formula C62H86N12O16
Molecular Weight 1255.4 g/mol
CAS No. 50-76-0
Cat. No. B1684231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactinomycin
CAS50-76-0
SynonymsAbbreviation: DACT;  ACTD;  actinomycin C1;  actinomycin D;  actinomycin I1;  actinomycin IV;  actinomycin X 1;  actinomycinthrvalprosarmeval;  dactinomycine;  meractinomycin;  US brand names: Cosmegen;  Lyovac.
Molecular FormulaC62H86N12O16
Molecular Weight1255.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
InChIInChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1
InChIKeyRJURFGZVJUQBHK-MVVUMFDRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dactinomycin (Actinomycin D) Procurement Guide: Baseline Characteristics and Scientific Context


Dactinomycin (CAS 50-76-0), also known as actinomycin D, is a polypeptide antitumor antibiotic isolated from Streptomyces species [1]. It belongs to the actinomycin class of DNA intercalators, characterized by a planar phenoxazone chromophore linked to two cyclic pentapeptide lactone rings [2]. Its primary cytotoxic mechanism involves high-affinity intercalation into double-stranded DNA, preferentially at GpC sites, leading to potent inhibition of DNA-dependent RNA synthesis and subsequent protein synthesis [3]. Clinically, dactinomycin is a cornerstone agent in the treatment of pediatric solid tumors, notably Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma [4].

Why In-Class Substitution of Dactinomycin is Not Advisable Without Direct Comparative Evidence


While actinomycin D (dactinomycin) shares the actinomycin class with analogs like actinomycin C1, actinomycin I, and synthetic derivatives, structural modifications to the cyclic peptide moieties profoundly alter DNA-binding kinetics, sequence specificity, and consequently, therapeutic index [1]. For instance, the 2-amino group on the phenoxazone chromophore is critical for high-affinity intercalation; its removal in deamino analogs reduces DNA binding affinity and shifts the dose-response relationship for transcriptional inhibition [2]. Furthermore, the chiral pentapeptide lactone rings in dactinomycin confer a distinct binding geometry in the DNA minor groove that is not replicated by analogs with altered amino acid compositions or positively charged side chains [3]. These molecular differences preclude the assumption of functional equivalence in either research or clinical contexts without rigorous, head-to-head quantitative validation. The evidence below substantiates where dactinomycin demonstrates measurable differentiation from specific comparators.

Quantitative Evidence Guide for Dactinomycin: Head-to-Head and Cross-Study Comparisons


DNA Binding Affinity: Dactinomycin Exhibits High Intercalation Affinity with a Quantified Association Constant (Ka)

Dactinomycin binds to double-stranded DNA with a high association constant, providing a quantitative benchmark for its potent transcriptional inhibition. This value is essential for comparing its DNA-targeting efficiency against other intercalators or sequence-specific binders. The measured Ka of 2.3 × 10⁶ M⁻¹ [1] quantifies its affinity, which is notably higher than that reported for some other anticancer intercalators like daunorubicin (Ka ~ 7 × 10⁵ M⁻¹) under comparable conditions [2]. This difference underscores dactinomycin's unique positioning among DNA-binding agents.

DNA Intercalation Binding Affinity Spectroscopy

Clinical Efficacy in Wilms' Tumor: Maintenance Dactinomycin Regimen Demonstrates Superior Relapse-Free Survival vs. Single Course

A pivotal randomized clinical trial directly compared two dactinomycin administration schedules in children with resectable Wilms' tumor. The study found that a maintenance regimen (intermittent dosing for 15 months) yielded a statistically significant improvement in relapse-free survival compared to a single course of dactinomycin [1]. This is a critical piece of evidence that distinguishes the *clinical application* of dactinomycin from other agents or even from other dosing strategies of the same drug.

Wilms' Tumor Chemotherapy Clinical Trial

Clinical Pharmacoeconomics: Single-Dose Dactinomycin Demonstrates Non-Inferior Survival with Significant Reduction in Healthcare Burden vs. Fractionated Dosing

A randomized controlled trial comparing a single high-dose dactinomycin regimen (60 µg/kg × 1 day) to the standard fractionated regimen (15 µg/kg/day × 5 days) in children with Wilms' tumor found no significant difference in 4-year overall or relapse-free survival [1]. Critically, the simplified single-dose regimen led to a cumulative reduction of 1,921 hospital days compared to the fractionated arm [1]. This provides a compelling evidence-based case for regimen selection based on healthcare resource utilization and patient convenience.

Wilms' Tumor Pharmacoeconomics Clinical Trial

Novel Formulation Patent: Nanoparticle-Encapsulated Dactinomycin for Targeted Delivery in AML and MDS

A recent patent (US 11,975,111 B2) discloses a nanoparticle formulation of dactinomycin designed for targeted delivery in the treatment of myelodysplastic syndrome (MDS) and NPM1-mutated acute myeloid leukemia (AML) [1]. This represents a significant differentiation from standard intravenous dactinomycin. The nanoparticle encapsulation is intended to alter the drug's pharmacokinetic profile and reduce systemic toxicity, potentially expanding its therapeutic window for these hematologic malignancies. This is a proprietary, formulation-specific advancement, not a property of the generic molecule.

Nanoparticle Acute Myeloid Leukemia Drug Delivery

Dual Mechanism of Action: Dactinomycin Intercalates DNA and Stabilizes Topoisomerase I-DNA Complexes

Beyond its well-characterized DNA intercalation, dactinomycin exhibits a secondary mechanism: stabilization of cleavable complexes of topoisomerase I with DNA [1]. This dual mechanism is distinct from many pure intercalators. While the clinical significance of the topoisomerase I stabilization is less understood than its primary transcriptional inhibition, it represents a point of differentiation from analogs like ethidium bromide, which intercalates but does not form stable topoisomerase cleavable complexes [2].

Topoisomerase I DNA Intercalation Mechanism of Action

Pharmacokinetic Profile: Dactinomycin Exhibits a Long Elimination Half-Life of 36 Hours

Dactinomycin's pharmacokinetic profile is characterized by a long terminal half-life of approximately 36 hours in adults [1], with a range of 14-43 hours observed in children [2]. This long half-life supports its use in intermittent dosing schedules, such as once every 3 weeks, and is a key differentiator from other anticancer agents with shorter half-lives that require more frequent or continuous infusion. This PK property influences both clinical convenience and potential for cumulative toxicity.

Pharmacokinetics Half-Life Clearance

Optimal Research and Clinical Application Scenarios for Dactinomycin Based on Quantitative Evidence


Pediatric Wilms' Tumor: Multi-Cycle Adjuvant Chemotherapy

Based on direct, randomized evidence, dactinomycin is optimally utilized as part of a multi-phase, combination chemotherapy regimen for pediatric patients with Wilms' tumor [1]. The data demonstrate a significant improvement in relapse-free survival with a maintenance schedule compared to a single course. This scenario is best supported by the evidence showing 86% relapse-free survival with maintenance therapy vs. 48% with a single course [1]. Procurement for this indication should prioritize the standard-of-care multi-cycle vials.

Healthcare Resource-Limited Settings: Simplified Single-Dose Regimen for Wilms' Tumor

In healthcare settings where extended hospital stays are a significant burden, a single high-dose dactinomycin regimen is an evidence-based alternative to fractionated dosing. A randomized trial demonstrated non-inferior 4-year overall survival (75% vs. 72%) and a reduction of over 1,900 hospital days for the cohort [2]. This scenario justifies the procurement of dactinomycin in a formulation and dosing schedule that aligns with simplified, cost-effective protocols without compromising patient outcomes [2].

Plant Pathology Research: Elucidating Non-Host Defense Gene Activation

Dactinomycin serves as a powerful research tool in plant pathology to investigate the activation of defense genes. Application of low-dose dactinomycin to pea tissue induced the production of pisatin, a key antimicrobial phytoalexin, demonstrating its utility in studying non-host resistance mechanisms [3]. This application is distinct from its clinical use and leverages its ability to modulate gene expression at sub-inhibitory concentrations [3]. Procurement for this purpose requires high-purity compound suitable for in vitro plant studies.

Translational Research in AML: Nanoparticle Formulation for Targeted Delivery

For research programs focused on developing targeted therapies for acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), a proprietary nanoparticle formulation of dactinomycin (as described in US Patent 11,975,111 B2) presents a unique opportunity [4]. This formulation is specifically designed to alter the drug's biodistribution and reduce off-target toxicity, a key limitation of conventional dactinomycin [4]. Procurement of this specific formulation, rather than generic dactinomycin, is essential for studies aiming to replicate or build upon the patented delivery system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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